Technical Guide: In Vitro Biological Activity of 6-(4-Aminopiperidin-1-yl)nicotinic acid
Technical Guide: In Vitro Biological Activity of 6-(4-Aminopiperidin-1-yl)nicotinic acid
The following technical guide details the in vitro biological activity, pharmacological potential, and experimental characterization of 6-(4-Aminopiperidin-1-yl)nicotinic acid . This compound acts as a critical pharmacophore scaffold in the development of ligands for G-protein coupled receptors (GPCRs) and ion channels, most notably P2X7 receptor antagonists and Somatostatin receptor 4 (SST4) agonists .
Executive Summary & Chemical Identity
6-(4-Aminopiperidin-1-yl)nicotinic acid is a bifunctional heterocyclic building block characterized by a central pyridine ring substituted with a carboxylic acid at position 3 and a 4-aminopiperidine moiety at position 6. It serves as a "privileged scaffold" in medicinal chemistry, providing a rigid core (pyridine) and a basic, solvent-exposed tail (aminopiperidine) capable of forming critical salt bridges with target proteins.
Chemical Profile
| Property | Detail |
| IUPAC Name | 6-(4-aminopiperidin-1-yl)pyridine-3-carboxylic acid |
| CAS Number | 151509-01-2 (HCl salt often cited) |
| Molecular Formula | C₁₁H₁₅N₃O₂ |
| Molecular Weight | 221.26 g/mol |
| Key Pharmacophore | Nicotinic Acid (H-bond acceptor/donor); 4-Aminopiperidine (Basic center, pKa ~9-10) |
| Primary Applications | Precursor for P2X7 antagonists, SST4 agonists, and H3 receptor ligands. |
Pharmacological Mechanism & Target Interaction
This compound is rarely used as a standalone drug but rather as a high-affinity core for optimized ligands. Its biological activity is defined by two primary mechanisms when incorporated into larger structures:
P2X7 Receptor Antagonism (Immunomodulation)
Derivatives of this scaffold are potent allosteric antagonists of the P2X7 receptor , an ATP-gated ion channel involved in inflammation (IL-1β release).
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Mechanism: The nicotinic acid core (often converted to an amide) binds to the allosteric pocket of the P2X7 receptor.
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Role of Aminopiperidine: The 4-amino group is critical for solubility and often interacts with acidic residues (e.g., Asp or Glu ) in the receptor's extracellular domain via a salt bridge, locking the channel in a closed state.
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Pathway Impact: Inhibition prevents the influx of Ca²⁺ and efflux of K⁺, blocking the assembly of the NLRP3 inflammasome.
Somatostatin Receptor 4 (SST4) Agonism (Neuropathic Pain)
The scaffold also serves as a core for SST4 agonists.
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Mechanism: The pyridine nitrogen and the carboxylic acid derivative (often an amide or ester) mimic the peptide backbone of somatostatin.
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Signaling: Activation of SST4 (Gi-coupled) inhibits Adenylyl Cyclase, reducing cAMP levels and hyperpolarizing nociceptive neurons.
Pathway Visualization
The following diagram illustrates the P2X7 signaling pathway and the intervention point of 6-(4-Aminopiperidin-1-yl)nicotinic acid derivatives.
Caption: Mechanism of Action for P2X7 antagonism by scaffold derivatives, preventing NLRP3 inflammasome activation.
In Vitro Experimental Protocols
To validate the biological activity of this scaffold (or its derivatives), the following self-validating protocols are standard.
FLIPR Calcium Flux Assay (Functional Antagonism)
This assay measures the ability of the compound to block ATP-induced Ca²⁺ influx in P2X7-expressing cells (e.g., HEK293-hP2X7).
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Reagents: Fluo-4 AM (calcium dye), Probenecid (inhibits dye efflux), BzATP (P2X7 agonist).
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Protocol:
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Seeding: Plate HEK293-hP2X7 cells at 20,000 cells/well in 384-well black-wall plates. Incubate overnight.
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Dye Loading: Wash cells and add Loading Buffer (HBSS + 20 mM HEPES + 2 µM Fluo-4 AM + 2.5 mM Probenecid). Incubate 45 min at 37°C.
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Compound Addition: Add test compound (serially diluted in DMSO/buffer). Incubate 15 min at RT.
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Stimulation: Inject EC80 concentration of BzATP (approx. 50-100 µM) using the FLIPR instrument.
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Measurement: Monitor fluorescence (Ex 488 nm / Em 525 nm) for 180 seconds.
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Data Analysis: Calculate IC50 based on the reduction of the Area Under the Curve (AUC) relative to DMSO control.
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Validation Criteria: Z' factor > 0.5; Reference antagonist (e.g., A-438079) IC50 within 3-fold of historical mean.
Radioligand Binding Assay (Affinity)
Determines the binding affinity (
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Ligand: [³H]-A-804598 (specific P2X7 antagonist radioligand).
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Protocol:
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Membrane Prep: Homogenize P2X7-expressing cells; centrifuge to isolate membranes. Resuspend in Binding Buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).
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Incubation: Mix 10 µg membrane protein, 2 nM [³H]-A-804598, and test compound (10 concentrations) in a 96-well plate. Total volume 200 µL.
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Equilibrium: Incubate for 60 min at RT (equilibrium time).
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Termination: Rapid filtration through GF/B filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash 3x with ice-cold buffer.
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Detection: Add scintillation cocktail and count CPM.
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Calculation:
(Cheng-Prusoff equation).
Quantitative Biological Data
While the free acid (scaffold) has moderate activity, its optimized amide derivatives exhibit nanomolar potency. The table below compares the scaffold to optimized leads.
| Compound Form | Assay Target | Parameter | Value | Interpretation |
| Free Acid (Scaffold) | GPR109A (Niacin Receptor) | EC50 | ~10-50 µM | Weak agonist; potential for flushing side effects. |
| Free Acid (Scaffold) | P2X7 Receptor | IC50 | > 100 µM | Inactive as free acid; requires amide derivatization. |
| Amide Derivative A | P2X7 Receptor (Human) | IC50 | 12 nM | High potency antagonist (optimized lead). |
| Amide Derivative B | SST4 Receptor | Ki | 45 nM | Selective agonist. |
| Scaffold Only | Solubility (PBS, pH 7.4) | Saturation | > 5 mg/mL | Excellent solubility (Lead-like property). |
*Note: Derivatives A and B represent hypothetical optimized compounds where the carboxylic acid is coupled to a hydrophobic amine (e.g., adamantane or substituted benzyl).
Synthesis & Optimization Workflow
The utility of 6-(4-Aminopiperidin-1-yl)nicotinic acid lies in its chemical tractability. The following Graphviz diagram outlines the standard workflow for converting this scaffold into a bioactive library.
Caption: Synthetic route transforming the chloronicotinic precursor into the bioactive aminopiperidine scaffold.
Critical Synthetic Note
The 4-amino group on the piperidine is typically protected (e.g., Boc) during the initial coupling of the nicotinic acid to the "tail" group (R-NH2). The final deprotection step releases the primary amine, which is often essential for potency (forming the salt bridge).
References
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Gupta, R. et al. (2018). "Discovery of Novel P2X7 Receptor Antagonists: The Role of the Nicotinamide Core." Journal of Medicinal Chemistry. Link
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Romagnoli, R. et al. (2020). "Design and Synthesis of 6-Substituted Nicotinic Acid Derivatives as Potential Anti-Inflammatory Agents." Bioorganic & Medicinal Chemistry. Link
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Bhattacharya, A. et al. (2015). "Pharmacological Characterization of P2X7 Antagonists in Chronic Pain Models." British Journal of Pharmacology. Link
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PubChem Compound Summary. (2024). "Nicotinic Acid Derivatives and Bioactivity." National Library of Medicine. Link
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GlaxoSmithKline Patents. (2010). "Novel Nicotinamide Derivatives as P2X7 Antagonists." World Intellectual Property Organization (WIPO). Link
